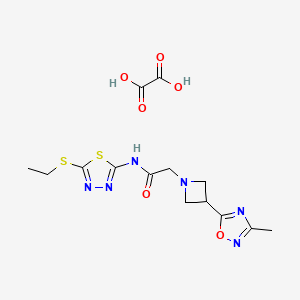
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that draws interest from various scientific fields due to its multifaceted chemical structure and potential applications. This compound consists of multiple functional groups, including thiadiazole, oxadiazole, azetidine, and acetamide moieties, contributing to its diverse chemical reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multistep synthetic routes. One common approach starts with the formation of the ethylthio group on the thiadiazole ring, followed by coupling with the 3-methyl-1,2,4-oxadiazole derivative. This intermediate is then reacted with azetidine-1-yl acetic acid to yield the final compound. Each step requires specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts or reagents like thionyl chloride, triethylamine, and dimethylformamide.
Industrial Production Methods
Industrial production of this compound on a larger scale would involve optimization of the synthetic route for maximum yield and purity. This includes scaling up the reaction volumes, optimizing the use of solvents and reagents, and employing efficient purification techniques such as crystallization and chromatography. Automation and continuous flow processes may be used to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : The ethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: : Nucleophilic substitution reactions can occur at the thiadiazole ring.
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Examples include amines and thiols.
Acids and Bases: : Hydrochloric acid and sodium hydroxide for hydrolysis.
Major Products Formed
Depending on the reaction conditions and reagents, major products can include sulfoxides, sulfones, substituted thiadiazoles, and carboxylic acids.
科学的研究の応用
This compound finds applications in various scientific research fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis and the development of new materials.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: : Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The specific mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate depends on its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or expression. The ethylthio and oxadiazole moieties can play a critical role in its binding affinity and specificity.
類似化合物との比較
Similar compounds to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate include other thiadiazole and oxadiazole derivatives. Compared to these, the unique combination of functional groups in this compound may offer enhanced reactivity, stability, or biological activity. Similar compounds might include:
N-(5-methylthio-1,3,4-thiadiazol-2-yl)-acetamide
3-(3-ethyl-1,2,4-oxadiazol-5-yl)-azetidine
Various derivatives of azetidine-1-yl acetamide
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S2.C2H2O4/c1-3-21-12-16-15-11(22-12)14-9(19)6-18-4-8(5-18)10-13-7(2)17-20-10;3-1(4)2(5)6/h8H,3-6H2,1-2H3,(H,14,15,19);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZGRVHFJTREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)


![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2740947.png)
![2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2740948.png)
![1-phenethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2740950.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2740956.png)
![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)
![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)



